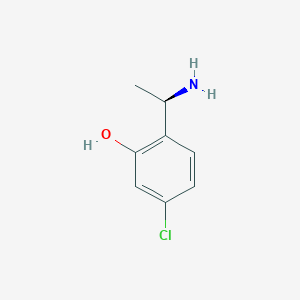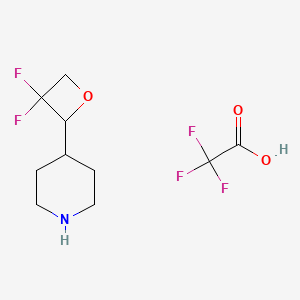
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid is a compound that combines the structural features of piperidine and oxetane with the addition of trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring with an oxygen atom. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid typically involves the formation of the oxetane ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable precursor containing fluorine atoms to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring. The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid involves its interaction with specific molecular targets. The fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety can enhance the compound’s binding affinity to proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Difluorophenoxy)piperidine: This compound has a similar piperidine ring but with a different substituent on the oxetane ring.
Pyrrolidine Derivatives: These compounds share the nitrogen-containing ring structure but differ in the ring size and substituents.
Uniqueness
The presence of both the oxetane and piperidine rings, along with the trifluoroacetic acid moiety, makes 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid unique. The combination of these structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14F5NO3 |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
4-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-1-3-11-4-2-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
Clé InChI |
LYNRUQDZXKXVIU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


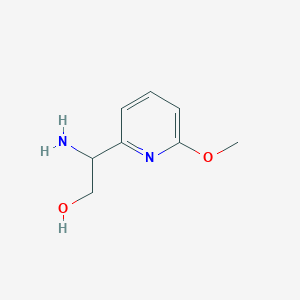
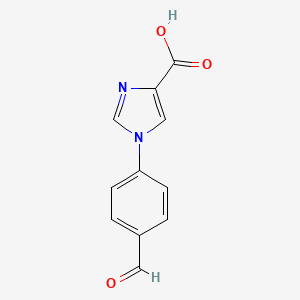
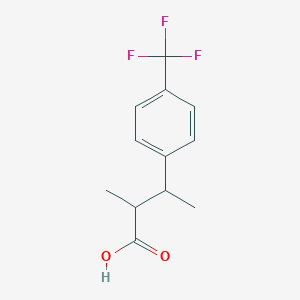

![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

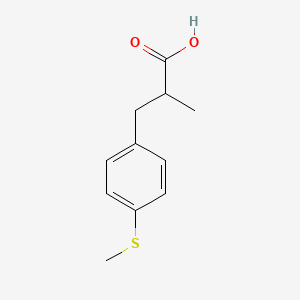
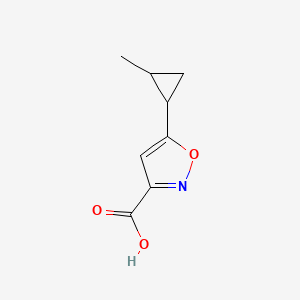
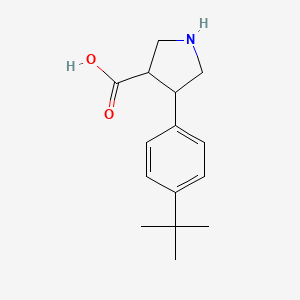
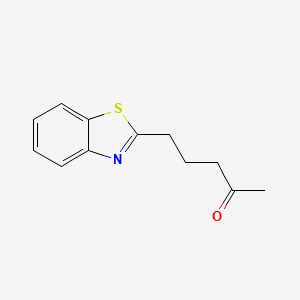
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

